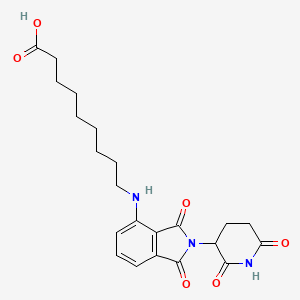
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polymers
A series of polymers functionalized with coumarone and diethanolamine, derived from poly(4-(chloromethyl)-2-oxo-2H-chromen-7-yl-2-ethylpropanoate), were synthesized and characterized. These polymers were investigated for their dielectric properties, showing a decrease in dielectric constant values with applied frequency and an increase with the rise in concentrations of diethanolamine (DEA) in the polymer for all temperatures. The study provides insights into the electronic features and vibrational frequencies of the polymers, offering potential applications in materials science and engineering (Bezgin, Ayaz, & Demirelli, 2015).
Crystal Structure Analysis
The crystal structure of a flavone hymenoxin, closely related to the compound of interest, was determined, highlighting the planarity of the molecule's core structure and its intramolecular and intermolecular hydrogen bonding patterns. This study contributes to the understanding of the structural properties of flavones and their derivatives, with implications for their reactivity and interaction with biological targets (Watson, Kashyap, Gao, & Mabry, 1991).
Complexation Study of Crown Ethers
A novel synthesis and complexation study of chromenone crown ethers was conducted, focusing on their ability to form complexes with sodium and potassium ions. This research provides valuable information on the chemical behavior of chromenone derivatives in the presence of metal ions, with potential applications in the development of new sensing materials and molecular recognition systems (Gündüz et al., 2006).
Photophysical and Photochemical Properties
A study on nitroxide-mediated photopolymerization introduced a new compound with a chromophore group, exploring its decomposition under UV irradiation to generate radicals. This work contributes to the field of photopolymerization, suggesting applications in the development of novel polymerization initiators and materials with specific optical properties (Guillaneuf et al., 2010).
Synthesis and Application as Fluorescence Sensor
Research on synthesized coumarin–triazole derivatives investigated their electronic absorption, fluorescence spectra, and sensitivity as fluorescence sensors for iron(III) ions. This study not only provides insights into the photophysical properties of these compounds but also demonstrates their potential as selective and sensitive sensors for detecting metal ions in solutions (Joshi et al., 2015).
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12(2)20(22)26-15-7-5-14-9-16(21(23)27-18(14)11-15)13-6-8-17(24-3)19(10-13)25-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPSUKACXUJUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

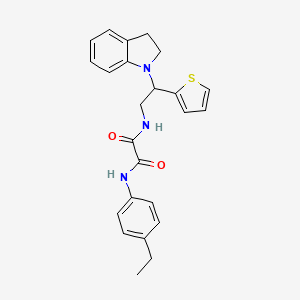
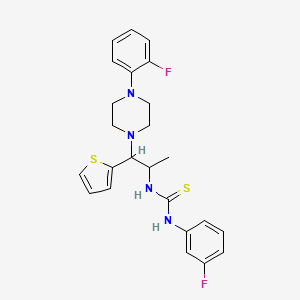



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2826277.png)
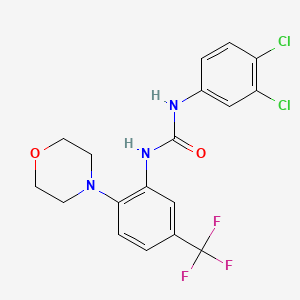
![[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine](/img/structure/B2826281.png)
![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2826282.png)
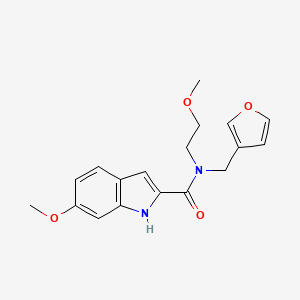

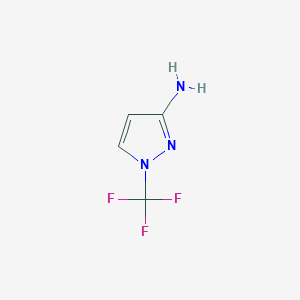
![1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2826290.png)
